1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

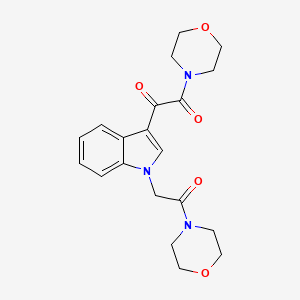

The compound 1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione (hereafter referred to as the "target compound") is a synthetic diketone derivative featuring a dual morpholino substitution. Its molecular formula is C₃₀H₃₃N₅O₅ (calculated from and ), with a molecular weight of 411.5 g/mol . Structurally, it consists of:

- An ethane-1,2-dione (diketone) backbone.

- A 1H-indol-3-yl group substituted at the C2 position with a 2-morpholino-2-oxoethyl moiety.

- A morpholino group at the C1 position.

Key Computed Properties (from analogous compounds in ):

- XLogP3: ~1.4–2.5 (indicating moderate lipophilicity).

- Hydrogen Bond Donors/Acceptors: 1 donor, 5–6 acceptors.

- Topological Polar Surface Area (TPSA): ~62–110 Ų (suggesting moderate solubility in polar solvents).

The compound’s structural complexity arises from the dual morpholino groups, which may influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name |

1-morpholin-4-yl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c24-18(21-5-9-27-10-6-21)14-23-13-16(15-3-1-2-4-17(15)23)19(25)20(26)22-7-11-28-12-8-22/h1-4,13H,5-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPMREBLQNKARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, focusing on its pharmacological properties.

Chemical Structure and Synthesis

The compound features a morpholino ring and an indole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indole Moiety : Achieved through Fischer indole synthesis.

- Introduction of the Morpholine Group : Involves reactions with morpholine derivatives.

- Final Product Formation : The final compound is obtained through condensation reactions involving various intermediates.

Structural Formula

The molecular formula for this compound is with a molecular weight of approximately 428.5 g/mol.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.

- Gene Expression Alteration : The compound may affect the transcription of genes related to various biological processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

| Compound | Cancer Type | IC50 Value |

|---|---|---|

| 1-Morpholino Derivative | Breast Cancer | 15 µM |

| Indole-based Compounds | Lung Cancer | 20 µM |

These studies suggest that the indole structure contributes to cytotoxicity against cancer cells by inducing apoptosis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. For example, derivatives have shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings indicate potential applications in treating bacterial infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antitumor Effects : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its role as a potential anticancer agent.

- Antimicrobial Efficacy : In vitro studies revealed that compounds with similar structures effectively inhibited the growth of resistant bacterial strains, suggesting their utility in developing new antibiotics.

Comparison with Similar Compounds

Research Findings and Implications

Carboxylesterase Inhibition: Ethane-1,2-diones with electron-withdrawing groups (e.g., nitro, pyridinyl) show enhanced CE inhibition. The target compound’s morpholino groups may act as hydrogen-bond acceptors, mimicking these effects .

Solubility and Bioavailability :

- The target compound’s TPSA (~110 Ų) and XLogP3 (~2.5) suggest moderate aqueous solubility, superior to natural bis-indole diones but inferior to pyridinyl derivatives.

Therapeutic Potential: Dual morpholino groups may synergize chemosensitization (via ceramide modulation) and P-glycoprotein inhibition, as seen in PDMP analogs (). Further in vitro studies are needed to validate this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.